Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-3-Docosanoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and docosanoic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 1,2-Distearoyl-3-Docosanoyl-rac-glycerol involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-3-Docosanoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.
Hydrolysis: In the presence of water and a catalyst, it can be hydrolyzed to release stearic acid, docosanoic acid, and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild heating conditions.
Major Products Formed
Oxidation: Stearic acid, docosanoic acid, and glycerol.
Hydrolysis: Stearic acid, docosanoic acid, and glycerol.
Transesterification: Various triacylglycerols depending on the alcohol used.
Scientific Research Applications
1,2-Distearoyl-3-Docosanoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a model compound in studying esterification and transesterification reactions.
Biology: Investigated for its role in cellular lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential in developing lipid-based formulations for controlled drug release.
Industry: Utilized in the production of cosmetics and food additives due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Docosanoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it serves as a substrate for lipases, which hydrolyze it to release fatty acids and glycerol, influencing various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-3-Arachidoyl-rac-glycerol: Contains stearic acid at the sn-1 and sn-2 positions and arachidic acid at the sn-3 position.
1,2-Distearoyl-sn-glycero-3-phospho-rac-glycerol: A phospholipid containing stearic acid at the sn-1 and sn-2 positions and a phosphoglycerol group at the sn-3 position.
Uniqueness
1,2-Distearoyl-3-Docosanoyl-rac-glycerol is unique due to the presence of docosanoic acid at the sn-3 position, which imparts distinct physical and chemical properties compared to other triacylglycerols. This unique structure makes it valuable in specific lipid research applications .
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl docosanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h58H,4-57H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFURWDSOSXFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H118O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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